5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine
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Overview
Description
5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is a heterocyclic compound that contains both sulfur and fluorine atoms. This compound is part of the imidazo[1,2-C]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable methylthio and trifluoromethyl-containing reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their biological activities and used in medicinal chemistry.
Imidazo[1,5-a]pyridines: Significant in agrochemicals and pharmaceuticals.
Uniqueness
5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine is unique due to the presence of both methylthio and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C8H6F3N3S |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methylsulfanyl-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C8H6F3N3S/c1-15-7-13-5(8(9,10)11)4-6-12-2-3-14(6)7/h2-4H,1H3 |
InChI Key |
YBMACBZIMHXMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC2=NC=CN21)C(F)(F)F |
Origin of Product |
United States |
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